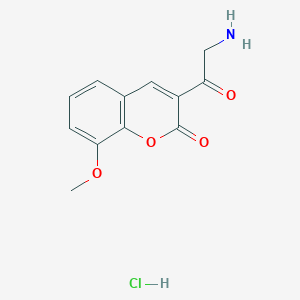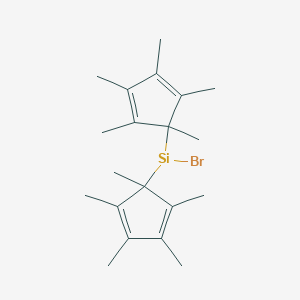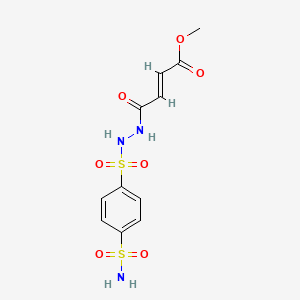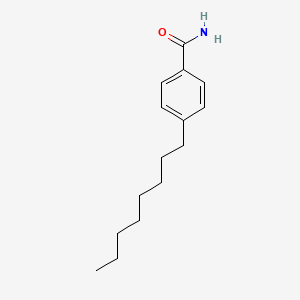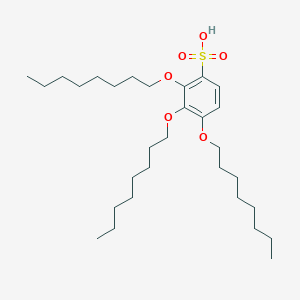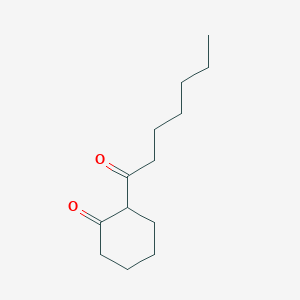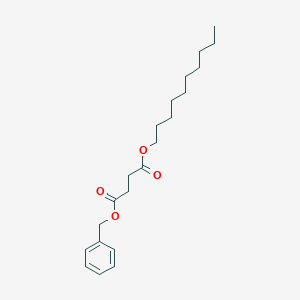
Butanedioic acid, decyl phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, decyl phenylmethyl ester, also known as decyl benzyl succinate, is an organic compound with the molecular formula C21H32O4. It is an ester derived from butanedioic acid (succinic acid) and decyl phenylmethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, decyl phenylmethyl ester typically involves the esterification of butanedioic acid with decyl phenylmethanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Butanedioic acid+Decyl phenylmethanolAcid catalystButanedioic acid, decyl phenylmethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The esterification process is followed by purification steps, such as distillation or crystallization, to isolate the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, decyl phenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and decyl phenylmethanol in the presence of an acid or base.
Oxidation: The ester can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Butanedioic acid and decyl phenylmethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Butanedioic acid, decyl phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of butanedioic acid, decyl phenylmethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Butanedioic acid, decyl phenylmethyl ester can be compared with other similar esters, such as:
Butanedioic acid, dimethyl ester:
Butanedioic acid, methylene-, dimethyl ester:
Butanedioic acid, benzyl ester: Studied for its potential biological activities and used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
119450-18-9 |
|---|---|
Fórmula molecular |
C21H32O4 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
4-O-benzyl 1-O-decyl butanedioate |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-12-17-24-20(22)15-16-21(23)25-18-19-13-10-9-11-14-19/h9-11,13-14H,2-8,12,15-18H2,1H3 |
Clave InChI |
NMPJZUHKNJYKSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


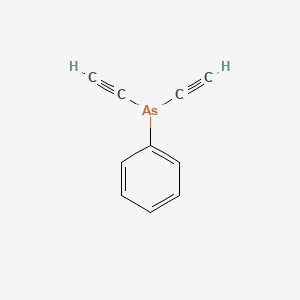
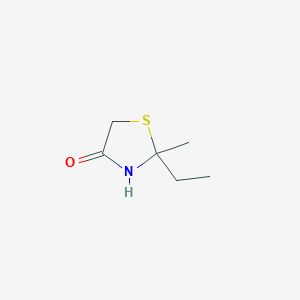
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
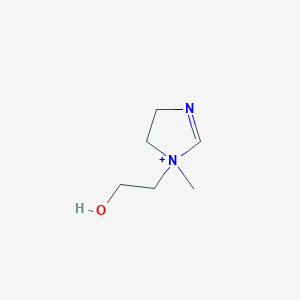

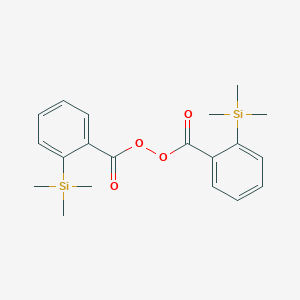
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
